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molecular formula C13H16N2O2 B2955346 Tert-butyl 5-amino-1H-indole-2-carboxylate CAS No. 152213-43-9

Tert-butyl 5-amino-1H-indole-2-carboxylate

Cat. No. B2955346
M. Wt: 232.283
InChI Key: JSTGULOCVMYUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06534660B1

Procedure details

A 500 mL Par hydrogenation bottle was charged with compound 10 (5.80 g, 22,14 mmol), 10% Pd/C (0.6 g) and methanol/THF (150 mL, 1:4 v/v), and purged with hydrogen. The reaction mixture was shaken with 50 psi H2 over night. The catalyst was removed by filtration and the solvent was evaporated to give 4.95 g (97% yield) of the title compound 11 as brown solid 1H NMR (DMSO), 11.42 (s, 1H), 7.18 (d, 1H, J=8.3 Hz), 6.83 (s, 1H), 6.71 (s, 1H), 6.67 (d, 1H, J=8.4 Hz), 1.62 (s, 9H). This product is unstable and therefore it was immediately used in the following step.
Name
compound 10
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step One
Name
methanol THF
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([C:8]1[NH:9][C:10]2[C:15]([CH:16]=1)=[CH:14][C:13]([N+:17]([O-])=O)=[CH:12][CH:11]=2)=[O:7])([CH3:4])([CH3:3])[CH3:2]>[Pd].CO.C1COCC1>[NH2:17][C:13]1[CH:14]=[C:15]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])=[CH:16]2 |f:2.3|

Inputs

Step One
Name
compound 10
Quantity
5.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]
Name
methanol THF
Quantity
150 mL
Type
solvent
Smiles
CO.C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was shaken with 50 psi H2 over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with hydrogen
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C=C(NC2=CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.95 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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